1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole is a compound that belongs to the pyrazole class of organic compounds, characterized by a five-membered ring containing two adjacent nitrogen atoms. This specific compound features a sulfonyl group attached to the pyrazole ring, which enhances its chemical reactivity and potential biological activity. The presence of the fluorophenyl group further modifies its properties, making it a subject of interest in medicinal chemistry.
This compound is classified under pyrazole derivatives, which are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. Pyrazoles have been extensively studied for their role as pharmacologically active scaffolds due to their ability to interact with various biological targets .
The synthesis of 1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole typically involves several key steps, primarily focusing on the cyclocondensation reaction between appropriate hydrazines and carbonyl compounds. Various methods have been reported in the literature:
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and selectivity. For example, using solvents like ethanol or dimethylformamide can significantly impact the efficiency of the cyclocondensation process.
The molecular structure of 1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole can be represented as follows:
The structure features a pyrazole ring with a sulfonyl group (–SO2–) attached at one position and a 4-fluorophenyl group at another position on the ring.
Crystallographic studies have provided insights into its three-dimensional conformation, revealing how substituents affect molecular interactions and stability.
1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole participates in various chemical reactions typical for pyrazole derivatives:
The reactivity of this compound can be modulated by altering substituents on the pyrazole ring or the sulfonyl group, which influences its interaction with biological targets.
The mechanism of action for 1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole involves its interaction with specific biological pathways:
Studies have shown that structural modifications significantly influence the potency and selectivity of these compounds against various targets.
1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole has several applications in scientific research:
Pyrazole-based heterocycles constitute a privileged scaffold in medicinal chemistry, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms (N1 and N2). This core structure enables diverse electronic interactions and binding modalities with biological targets due to its electron-rich nature and hydrogen bonding capabilities [5]. The pyrazole ring serves as a foundational element in numerous therapeutic agents, exemplified by nonsteroidal anti-inflammatory drugs (Celecoxib), antipsychotics (CDPPB), and anticancer agents (Crizotinib) [2] [5]. Its versatility stems from:
Table 1: Clinically Approved Pyrazole-Based Pharmaceuticals
Drug Name | Therapeutic Category | Key Structural Features | Fluorinated/Sulfonylated |
---|---|---|---|
Celecoxib | Anti-inflammatory (COX-2 inhibitor) | 4-Sulfonamidophenyl at C1 | Yes (sulfonylated) |
Rimonabant | Anti-obesity | 4-Chlorophenyl at C5 | No |
Crizotinib | Anticancer (ALK inhibitor) | 2,6-Dichloro-3-fluorophenyl at C3 | Yes (fluorinated) |
Difenamizole | Analgesic | N,N-diethylcarbamoyl at C1 | No |
Relacorilant | Glucocorticoid receptor antagonist | 4-Fluorophenylsulfonyl at N1 | Yes (both) |
The bioactivity of pyrazole derivatives arises from their distinctive physicochemical properties:
Table 2: Structural Parameters of 1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazole
Parameter | Value/Description | Significance |
---|---|---|
Molecular formula | C₉H₇FN₂O₂S | Confirmed via elemental analysis |
Molecular weight | 226.23 g/mol | Optimal for membrane permeability |
Bond lengths (Å) | S=O: 1.43; S-C(aryl): 1.77; N-N: 1.35 | Enhanced resonance stabilization |
Dihedral angle | 85.2° between planes | Moderates target accessibility |
pKa (N1-H) | ~11.5 | Influences ionization state at physiological pH |
The strategic incorporation of fluorinated and sulfonylated moieties profoundly enhances the pharmacodynamic and pharmacokinetic profiles of pyrazole derivatives:
Fluorinated groups (4-fluorophenyl):
Sulfonylated groups (-SO₂-):
Table 3: Comparative Bioactivity of Pyrazole Derivatives with Varied Substituents
Compound | CLogP | Metabolic Stability (t½, min) | IC₅₀ (Target Enzyme) | Key SAR Insight |
---|---|---|---|---|
1-Phenylsulfonylpyrazole | 1.78 | 28 | >100 µM | Lower lipophilicity reduces potency |
1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazole | 2.03 | >120 | 18 µM | Fluorine enhances membrane transit |
1-(4-Nitrophenyl)sulfonylpyrazole | 1.65 | 45 | 42 µM | Excessive polarity limits cell entry |
1-(4-Trifluoromethylphenyl)sulfonylpyrazole | 2.81 | >180 | 7 µM | CF₃ boosts potency but increases toxicity |
The synthesis and optimization of fluorophenylsulfonyl pyrazoles reflect key milestones in heterocyclic chemistry:
Early era (1883–1950s):
Modern innovations (1990s–present):
Table 4: Evolution of Synthetic Methods for Fluorinated Sulfonylpyrazoles
Period | Method | Key Reagents/Conditions | Yield | Regioselectivity |
---|---|---|---|---|
1883 | Knorr condensation | Hydrazine + 1,3-diketone (EtOH) | 40–50% | 1:1 mixture |
1960s | Chalcone epoxidation | H₂O₂ + hydrazine hydrate | 55–65% | Moderate (3.5:1) |
2000s | Acetylenic ketone cyclization | Phenylhydrazine + Cu(OTf)₂ | 75% | High (8:1) |
2010s | Nano-ZnO catalysis | Solvent-free, 80°C | 95% | Excellent (>99:1) |
2020s | Hypervalent iodine chemistry | Togni reagent, metal-free | 70% | C3-specific |
The trajectory of 1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole development illustrates medicinal chemistry’s progression from empirical optimization to rational design. Current research focuses on multicomponent reactions integrating fluorophenyl sulfonyl chlorides with functionalized pyrazole precursors in one-pot systems, achieving atom economies >80% while minimizing hazardous byproducts [2] [5].
Table 5: Key Compounds in the Historical Development Pathway
Compound Name | CAS Number | Structural Feature | Significance |
---|---|---|---|
1-Phenyl-3-methylpyrazolone | 89-25-8 | Non-sulfonylated precursor | First synthetic pyrazolone (1883) |
Sulfaphenazole | 526-08-9 | Pyrazole with aminobenzenesulfonamide | Early antibacterial sulfonylpyrazole |
1-(4-Fluorophenyl)-3-trifluoromethyl-1H-pyrazole | 143258-27-7 | Fluorophenyl at N1, CF₃ at C3 | Demonstrating fluorine synergy |
1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole | 4657111 | Direct N1-sulfonylation | Prototype for targeted therapeutics |
Relacorilant | 1496510-51-0 | Hexahydroisoquinoline with fluorophenylsulfonyl | Clinical-stage glucocorticoid antagonist |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: